molecular formula C16H17N3O3S B2393610 N-pyridin-4-yl-4-pyrrolidin-1-ylsulfonylbenzamide CAS No. 898656-98-9

N-pyridin-4-yl-4-pyrrolidin-1-ylsulfonylbenzamide

Cat. No.: B2393610
CAS No.: 898656-98-9
M. Wt: 331.39
InChI Key: ZMNZILQXRILYDX-UHFFFAOYSA-N
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Description

N-pyridin-4-yl-4-pyrrolidin-1-ylsulfonylbenzamide is a complex organic compound that features a pyridine ring, a pyrrolidine ring, and a sulfonylbenzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-pyridin-4-yl-4-pyrrolidin-1-ylsulfonylbenzamide typically involves multi-step organic reactions. One common approach is the condensation of 4-aminopyridine with 4-pyrrolidin-1-ylsulfonylbenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, microwave-assisted organic synthesis (MAOS) can be employed to reduce reaction times and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

N-pyridin-4-yl-4-pyrrolidin-1-ylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 4-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

N-pyridin-4-yl-4-pyrrolidin-1-ylsulfonylbenzamide has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-Pyrrolidinylpyridine: Similar structure but lacks the sulfonylbenzamide group.

    N-arylated pyrrolidines: Compounds with similar pyrrolidine rings but different substituents.

Uniqueness

N-pyridin-4-yl-4-pyrrolidin-1-ylsulfonylbenzamide is unique due to its combination of a pyridine ring, a pyrrolidine ring, and a sulfonylbenzamide group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-pyridin-4-yl-4-pyrrolidin-1-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c20-16(18-14-7-9-17-10-8-14)13-3-5-15(6-4-13)23(21,22)19-11-1-2-12-19/h3-10H,1-2,11-12H2,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNZILQXRILYDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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